3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol

説明

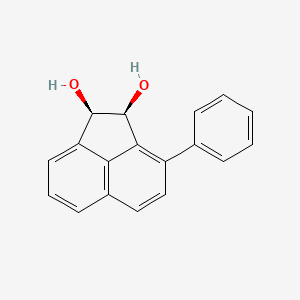

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is a chiral organic compound with two stereogenic centers. This compound is notable for its unique structural features, which include a phenyl group and a dihydroacenaphthylene moiety. The absolute configuration of the stereogenic centers is denoted by the (1R,2S) notation according to the Cahn-Ingold-Prelog rules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol typically involves asymmetric catalytic reactions. One common method includes the asymmetric hydrogenation of a precursor compound using chiral catalysts. The reaction conditions often involve mild temperatures and pressures to ensure high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar asymmetric catalytic processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound.

化学反応の分析

Types of Reactions

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as halogens, acids, and bases are frequently used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.

科学的研究の応用

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound’s chiral nature makes it useful in studying stereoselective biological processes.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

作用機序

The mechanism by which 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

- (1R,2S)-2-Phenylcyclopropanaminium

- (1R,2S)-1,2-Dihydronaphthalene-1,2-diol

Uniqueness

Compared to similar compounds, 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is unique due to its specific structural features and stereochemistry

生物活性

3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is a polycyclic phenolic compound that has garnered attention for its potential biological activities. This article explores the compound's biological mechanisms, pharmacological effects, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a fused polycyclic system and hydroxyl groups that contribute to its reactivity and biological properties. The compound can be represented as follows:

- Molecular Formula : C15H12O2

- Molecular Weight : 224.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Antioxidant Activity : The hydroxyl groups in the structure may contribute to scavenging free radicals, thus protecting cells from oxidative stress.

- Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and cell cycle regulation.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on breast cancer cell lines demonstrated that the compound could inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 10.5 | Significant cytotoxicity |

| HeLa | 12.0 | Moderate cytotoxicity |

| A549 | 15.5 | Low cytotoxicity |

Table 1: Cytotoxic effects of this compound on different cancer cell lines.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The results indicated a dose-dependent increase in scavenging activity:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Table 2: Antioxidant activity of this compound.

Study on Breast Cancer Cells

In a detailed investigation published in a peer-reviewed journal, researchers synthesized derivatives of this compound and assessed their anticancer properties. The study reported that certain derivatives exhibited enhanced cytotoxicity against MCF-7 cells compared to the parent compound .

Mechanistic Insights

Further mechanistic studies revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting that oxidative stress may play a role in its anticancer mechanism . Additionally, gene expression analysis indicated upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2.

特性

IUPAC Name |

(1R,2S)-3-phenyl-1,2-dihydroacenaphthylene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-17-14-8-4-7-12-9-10-13(11-5-2-1-3-6-11)16(15(12)14)18(17)20/h1-10,17-20H/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNGMUBGJNCBDO-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(C(C4=CC=CC(=C43)C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C3[C@@H]([C@@H](C4=CC=CC(=C43)C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60773122 | |

| Record name | (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60773122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193892-33-0 | |

| Record name | (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60773122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。